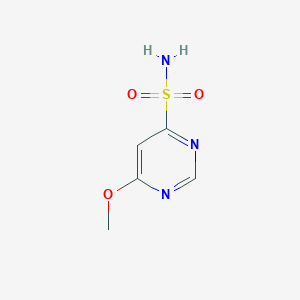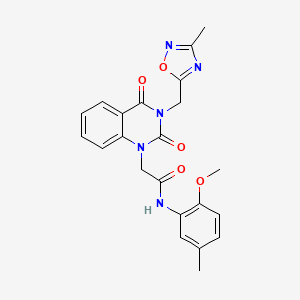
6-Metoxi-pirimidina-4-sulfonamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methoxypyrimidine-4-sulfonamide is a heterocyclic compound that contains both a pyrimidine ring and a sulfonamide group. The presence of these functional groups makes it a versatile molecule with potential applications in various fields, including medicinal chemistry, agrochemicals, and materials science. The methoxy group at the 6-position of the pyrimidine ring adds to its chemical diversity and potential reactivity.
Aplicaciones Científicas De Investigación
6-Methoxypyrimidine-4-sulfonamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in disease pathways.
Agrochemicals: It can be used as a building block for the synthesis of herbicides or pesticides.
Materials Science: It can be used in the development of new materials with specific electronic or optical properties.
Biological Research: It can be used as a probe to study biological processes involving sulfonamide or pyrimidine-containing molecules.
Mecanismo De Acción
Target of Action
Sulfonamides, a class of drugs to which this compound belongs, are known to inhibit dihydropteroate synthetase and carbonic anhydrase . These enzymes play crucial roles in folate metabolism and fluid balance in the body, respectively .
Mode of Action
Sulfonamides generally work by inhibiting the synthesis of folic acid in bacteria, preventing their growth and multiplication . They achieve this by competing with para-aminobenzoic acid (PABA) for the active site of the enzyme dihydropteroate synthetase .
Biochemical Pathways
Sulfonamides are known to interfere with the folate synthesis pathway in bacteria, leading to a halt in their growth .
Pharmacokinetics
Sulfonamides are generally well absorbed from the gastrointestinal tract, widely distributed throughout body tissues, metabolized in the liver, and excreted in the urine .
Result of Action
Sulfonamides, in general, inhibit bacterial growth by interfering with their ability to synthesize folic acid, an essential component for dna replication .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 6-Methoxypyrimidine-4-sulfonamide. In general, factors such as pH, temperature, and presence of other substances can affect the stability and efficacy of sulfonamides .
Análisis Bioquímico
Cellular Effects
Sulfonamides are known to have broad-spectrum antibacterial properties, which can influence cell function
Molecular Mechanism
Sulfonamides are known to inhibit dihydropteroate synthetase, a key enzyme in the folic acid synthesis pathway in bacteria This inhibition can lead to changes in gene expression and enzyme activity
Dosage Effects in Animal Models
Sulfonamides are known to be administered every 6 to 24 hours, depending on the drug, to control systemic infections due to susceptible bacteria .
Metabolic Pathways
Sulfonamides are known to interfere with the folic acid synthesis pathway in bacteria
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxypyrimidine-4-sulfonamide typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving a β-dicarbonyl compound and a nitrogen source such as urea or guanidine. For example, the reaction of ethyl acetoacetate with urea in the presence of an acid catalyst can yield a pyrimidine derivative.
Introduction of the Methoxy Group: The methoxy group can be introduced via a nucleophilic substitution reaction. For instance, 4-chloro-6-methoxypyrimidine can be synthesized by reacting 4,6-dichloropyrimidine with methanol in the presence of a base.
Sulfonamide Formation: The sulfonamide group can be introduced by reacting the methoxypyrimidine derivative with a sulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of 6-Methoxypyrimidine-4-sulfonamide may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
6-Methoxypyrimidine-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The sulfonamide group can be reduced to form a sulfinamide or a thiol.
Substitution: The methoxy group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles such as ammonia (NH₃) or thiols (RSH) can be used in the presence of a base.
Major Products
Oxidation: Formation of 6-hydroxypyrimidine-4-sulfonamide or 6-formylpyrimidine-4-sulfonamide.
Reduction: Formation of 6-methoxypyrimidine-4-sulfinamide or 6-methoxypyrimidine-4-thiol.
Substitution: Formation of 6-aminopyrimidine-4-sulfonamide or 6-thiopyrimidine-4-sulfonamide.
Comparación Con Compuestos Similares
Similar Compounds
4-Methoxypyrimidine-2-sulfonamide: Similar structure but with the methoxy group at the 4-position.
6-Hydroxypyrimidine-4-sulfonamide: Similar structure but with a hydroxyl group instead of a methoxy group.
6-Methoxypyrimidine-4-thiol: Similar structure but with a thiol group instead of a sulfonamide group.
Uniqueness
6-Methoxypyrimidine-4-sulfonamide is unique due to the combination of the methoxy group at the 6-position and the sulfonamide group at the 4-position. This specific arrangement can result in unique chemical reactivity and biological activity, making it a valuable compound for various applications.
Propiedades
IUPAC Name |
6-methoxypyrimidine-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O3S/c1-11-4-2-5(8-3-7-4)12(6,9)10/h2-3H,1H3,(H2,6,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHMMPQXBZHCZGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC=N1)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-methyl-3-(2-methylbenzyl)-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2521129.png)
![N-(4-(N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)phenyl)acetamide](/img/structure/B2521130.png)


![4-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxyphenyl)-1,2-dihydroisoquinolin-1-one](/img/structure/B2521135.png)
![4-butyl-1-((2-chlorobenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2521136.png)

![2-[(3-methoxyphenoxy)methyl]-4-methyl-1H-1,3-benzodiazole](/img/structure/B2521142.png)
![1-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-N-[(2-methylphenyl)methyl]piperidine-4-carboxamide](/img/structure/B2521143.png)





